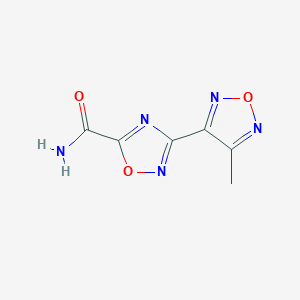

1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives, such as the compound of interest, often involves catalytic oxidative carbonylation of amines or similar precursors. Mancuso et al. (2015) describe the direct synthesis of ureas using a PdI2/KI catalytic system in an ionic liquid, highlighting a methodology that could potentially apply to the synthesis of 1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (Mancuso et al., 2015).

Molecular Structure Analysis

Urea derivatives are characterized by their unique molecular structures, which can significantly influence their chemical reactivity and interactions. Studies on similar compounds provide insights into the possible conformational and electronic structures of urea derivatives, aiding in the understanding of their chemical behavior and potential applications.

Chemical Reactions and Properties

Urea derivatives can undergo various chemical reactions, including condensation with aldehydes or isocyanates, highlighting their reactivity and versatility. The synthesis of similar urea derivatives has been explored by Shankar et al. (2017), who detailed the reaction conditions and outcomes, providing a basis for understanding the chemical reactivity of urea derivatives (Shankar et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Applications:

This compound has been used in the synthesis of various derivatives with significant biological activities. For instance, benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide was prepared using a similar compound, which showed potent inhibitory properties against bacterial beta-lactamases (Micetich et al., 1987).

A versatile method for accessing benzhydryl-phenylureas, including compounds with structures related to 1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, was developed. This method is significant for producing various urea derivatives under specific conditions (Muccioli et al., 2003).

Antimicrobial and Anticancer Research:

- Certain derivatives, like novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea, were synthesized and evaluated for antimicrobial activity and cytotoxicity. These compounds exhibited promising antimicrobial activity against various bacterial strains and moderate to good fungal pathogen inhibition (Shankar et al., 2017).

Chemical Properties and Synthesis Techniques:

- The polymorphs of a structurally related compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), were studied, highlighting the importance of understanding different crystalline forms for pharmacological applications (Yano et al., 1996).

Inhibitors in Medicinal Chemistry:

- Pyridylthiazole-based ureas, similar to the compound , have been identified as potent ROCK inhibitors. This research is significant in understanding the binding and inhibition mechanisms of these compounds (Pireddu et al., 2012).

Propiedades

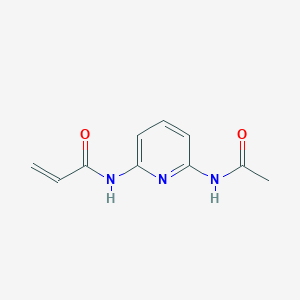

IUPAC Name |

1-benzhydryl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-18-13-14-21(27-15-8-16-31(27,29)30)17-22(18)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-14,17,23H,8,15-16H2,1H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUXLLYMLVUYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2483545.png)

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2483550.png)

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2483552.png)

![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2483555.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid](/img/structure/B2483558.png)